molecular formula C9H7NO5 B8220980 2-Oxoethyl 4-nitrobenzoate

2-Oxoethyl 4-nitrobenzoate

Cat. No.: B8220980
M. Wt: 209.16 g/mol
InChI Key: RZORBQWATWVPKS-UHFFFAOYSA-N
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Description

2-Oxoethyl 4-nitrobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitro group attached to a benzene ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxoethyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with ethyl oxalate. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of ultradispersed natural zeolite catalysts, ultrasound, and microwave irradiation has been shown to enhance the efficiency of the esterification process .

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form 2-aminoethyl 4-nitrobenzoate. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and ethylene glycol.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium hydroxide, dimethylformamide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Reduction: 2-Aminoethyl 4-nitrobenzoate.

    Substitution: Various substituted nitrobenzoates.

    Hydrolysis: 4-Nitrobenzoic acid and ethylene glycol.

Scientific Research Applications

2-Oxoethyl 4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxoethyl 4-nitrobenzoate involves its reactivity as an ester and nitro compound. The ester group can undergo hydrolysis, releasing 4-nitrobenzoic acid, which can further participate in various biochemical pathways. The nitro group can be reduced to an amino group, which can interact with biological molecules, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

  • 2-Amino-2-oxoethyl 4-bromobenzoate
  • 2-Amino-2-oxoethyl 4-aminobenzoate monohydrate
  • 2-(4-Nitrophenyl)-2-oxoethyl benzoate

Comparison: 2-Oxoethyl 4-nitrobenzoate is unique due to the presence of both an ester and a nitro group, which imparts distinct reactivity. Compared to 2-amino-2-oxoethyl 4-bromobenzoate and 2-amino-2-oxoethyl 4-aminobenzoate monohydrate, the nitro group in this compound makes it more reactive towards reduction and substitution reactions. Additionally, the ester group allows for hydrolysis, making it a versatile compound in organic synthesis .

Properties

IUPAC Name

2-oxoethyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5/c11-5-6-15-9(12)7-1-3-8(4-2-7)10(13)14/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZORBQWATWVPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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